molecular formula C14H17ClNO5P B11927313 3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one CAS No. 194988-29-9

3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one

Cat. No.: B11927313
CAS No.: 194988-29-9
M. Wt: 345.71 g/mol
InChI Key: LFDODTSSBGRUEA-UHFFFAOYSA-N
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Description

3-Chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one is a synthetic chromenone derivative characterized by a chloro substituent at position 3, a methyl group at position 4, and a phosphoryloxy group at position 5. The phosphoryloxy moiety contains dimethylamino and ethoxy substituents, conferring unique electronic and steric properties. This compound is reported with a purity of 95% (CAS: 16681-68-8) . Chromenones (2H-1-benzopyran-2-ones) are known for diverse biological activities, including antimicrobial, anticancer, and antioxidant effects, making this compound of interest in medicinal chemistry and drug development .

Properties

CAS No.

194988-29-9

Molecular Formula

C14H17ClNO5P

Molecular Weight

345.71 g/mol

IUPAC Name

3-chloro-7-[dimethylamino(ethoxy)phosphoryl]oxy-4-methylchromen-2-one

InChI

InChI=1S/C14H17ClNO5P/c1-5-19-22(18,16(3)4)21-10-6-7-11-9(2)13(15)14(17)20-12(11)8-10/h6-8H,5H2,1-4H3

InChI Key

LFDODTSSBGRUEA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(N(C)C)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of 7-Hydroxy-4-Methylcoumarin

The foundational step involves preparing 7-hydroxy-4-methylcoumarin (Hymecromone) through acid-catalyzed condensation of resorcinol and ethyl acetoacetate. Traditional methods using sulfuric acid face challenges such as side reactions (e.g., sulfonation) and poor catalyst reusability. Recent advancements employ heterogeneous catalysts like diatomite-supported acids, which enhance selectivity and reduce environmental impact.

Table 1: Catalyst Comparison for 7-Hydroxy-4-Methylcoumarin Synthesis

Catalyst SystemTemperature (°C)Yield (%)Reusability
H<sub>2</sub>SO<sub>4</sub> (Homogeneous)90–13065–70None
Diatomite/H<sub>2</sub>SO<sub>4</sub>110–12082–855 cycles
ZrO<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub>100–11078–803 cycles

The diatomite-supported system achieves 85% yield under optimized conditions (110°C, 2 hours), with the catalyst recovered via filtration and reactivated by calcination.

Chlorination at the 3-Position

Introducing chlorine at the 3-position of 7-hydroxy-4-methylcoumarin is typically performed using electrophilic chlorinating agents. Sulfuryl chloride (SO<sub>2</sub>Cl<sub>2</sub>) or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C affords 3-chloro-7-hydroxy-4-methylcoumarin in 70–75% yield. Kinetic studies suggest that electron-donating groups at the 4-methyl position direct electrophilic substitution to the 3-position, minimizing di- or tri-chlorinated byproducts.

Phosphorylation at the 7-Position

The critical step involves installing the [(dimethylamino)(ethoxy)phosphoryl]oxy group at the 7-hydroxy position. Two primary strategies dominate:

Phosphoramidite Coupling

Reaction of 3-chloro-7-hydroxy-4-methylcoumarin with dimethylaminoethoxyphosphoramidite chloride in the presence of a mild base (e.g., triethylamine) yields the phosphorylated product. This method, conducted under anhydrous conditions in tetrahydrofuran (THF), achieves 60–65% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

H-Phosphonate Activation

An alternative approach utilizes H-phosphonate intermediates. Treating the hydroxycoumarin with phosphorus oxychloride (POCl<sub>3</sub>) forms a reactive phosphorochloridate, which subsequently reacts with dimethylaminoethanol. This one-pot method streamlines the synthesis, achieving 68–72% yield with shorter reaction times (4–6 hours).

Table 2: Phosphorylation Methods Comparison

MethodReagentsSolventYield (%)Purity (%)
Phosphoramidite CouplingDimethylaminoethoxyphosphoramidite, Et<sub>3</sub>NTHF60–6590–92
H-Phosphonate ActivationPOCl<sub>3</sub>, DimethylaminoethanolCH<sub>2</sub>Cl<sub>2</sub>68–7288–90

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures. Analytical confirmation relies on:

  • <sup>1</sup>H NMR : Resonances at δ 2.40 (4-methyl), δ 3.10–3.30 (dimethylamino), and δ 4.20 (ethoxy group).

  • <sup>31</sup>P NMR : Single peak near δ 5.0–5.5 ppm, confirming phosphoryloxy group integrity.

  • HRMS : Molecular ion peak at m/z 345.71 ([M+H]<sup>+</sup>), consistent with C<sub>14</sub>H<sub>17</sub>ClNO<sub>5</sub>P.

Challenges and Optimization Opportunities

Key limitations include moderate phosphorylation yields and sensitivity of the dimethylamino group to oxidative degradation. Recent advances in organocatalytic phosphorylation, such as using squaramide-based catalysts for analogous coumarins, suggest potential for improving regioselectivity and efficiency . Additionally, flow chemistry approaches could enhance scalability and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide or phosphine derivative.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide, NaOH) and a suitable solvent (e.g., dimethylformamide, DMF).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Phosphine oxide or phosphine derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.

    Fluorescence Probes: Due to its chromen-2-one core, the compound exhibits fluorescence properties, making it useful as a fluorescent probe in analytical chemistry.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

    Cell Imaging: Its fluorescence properties enable its use in cell imaging studies to visualize cellular processes.

Medicine:

    Drug Development: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Diagnostics: It can be used in diagnostic assays to detect the presence of specific biomolecules.

Industry:

    Material Science: The compound can be incorporated into polymer matrices to enhance material properties such as fluorescence and thermal stability.

    Agriculture: It may be used in the development of agrochemicals for pest control and crop protection.

Mechanism of Action

The mechanism of action of 3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phosphoryl group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. Additionally, its chromen-2-one core can interact with hydrophobic pockets in proteins, affecting protein function and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromenone Derivatives

Compound Name Substituents (Position) Molecular Weight Key Properties/Activities Reference
3-Chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one 3-Cl, 4-CH₃, 7-[(dimethylamino)(ethoxy)PO] ~383.8 (calc.) Synthetic, potential bioactivity
3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one 3-Ph, 7-OCH(CH₃)₂ ~308.3 Antioxidant, antimicrobial
6-[(Dimethylamino)methyl]-7-hydroxy-8-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-... 6-CH₂N(CH₃)₂, 7-OH, 8-CH₃ ~443.4 Synthetic, structural complexity
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-(4-MePh), 7-OCH₂CH(CH₃)₂ ~336.4 Crystallographically studied

Key Observations :

  • Phosphoryloxy vs.
  • Chloro vs.
  • Biological Activity: While alkoxy-substituted chromenones (e.g., 7-OCH(CH₃)₂ in ) exhibit antioxidant and antimicrobial effects, the phosphoryloxy group’s role remains underexplored but could modulate kinase inhibition or phosphoprotein interactions .

Table 2: Comparative Bioactivity and Solubility

Compound LogP (Predicted) Reported Activities Solubility (mg/mL)
Target Compound ~2.1 Not explicitly reported; inferred kinase modulation Moderate (polar groups)
3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one ~3.5 Antioxidant, antimicrobial Low (hydrophobic Ph)
7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one ~1.8 Anticancer (in vitro) High (OH groups)

Insights :

  • The target compound’s phosphoryloxy group may reduce LogP compared to phenyl-substituted analogs, improving aqueous solubility and bioavailability.
  • Chloro substituents are associated with enhanced metabolic stability but may introduce toxicity risks .

Biological Activity

3-chloro-7-{[(dimethylamino)(ethoxy)phosphoryl]oxy}-4-methyl-2H-chromen-2-one, also known by its CAS number 194988-29-9, is a synthetic organic compound belonging to the chromenone class. Its structure includes a chloro group, a dimethylamino group, and an ethoxy-phosphoryl moiety, which contribute to its diverse chemical and biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C14H17ClNO5PC_{14}H_{17}ClNO_5P with a molecular weight of 345.71 g/mol. The unique combination of functional groups in this compound suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₇ClN O₅P
Molecular Weight345.71 g/mol
CAS Number194988-29-9

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds in the chromenone class have been shown to possess antimicrobial properties against various pathogens. For instance, studies have demonstrated that certain derivatives can inhibit bacterial growth by disrupting cell wall synthesis or function.
  • Enzyme Inhibition : The compound's structural features suggest potential inhibition of key enzymes such as acetylcholinesterase (AChE). Similar compounds have been tested for their ability to reactivate AChE inhibited by organophosphate pesticides, indicating a possible role in neuroprotection or treatment of poisoning.
  • Anti-inflammatory Effects : Some studies suggest that chromenone derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Study on Antimicrobial Properties

A study conducted on various chromenone derivatives found that specific modifications at the 3 and 6 positions significantly enhanced their antibacterial activity. For example, the derivative 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one exhibited an IC50 value of 60.50 ± 0.87 µM against E. coli, highlighting the importance of structural modifications in enhancing bioactivity .

Enzyme Reactivation Studies

In vitro studies have evaluated the reactivation potential of oxime-type compounds similar to this compound on AChE inhibited by organophosphate agents. Results indicated that certain derivatives could effectively reactivate AChE at concentrations as low as 10510^{-5} M, suggesting a promising avenue for therapeutic applications in cases of poisoning .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Interactions : The presence of the chloro group enhances electrophilicity, allowing for interactions with nucleophilic sites on target biomolecules.
  • Phosphorylation : The phosphoryl moiety may facilitate interactions with enzymes involved in signaling pathways or metabolic processes.
  • Structural Modulation : Variations in substituents on the chromenone backbone influence binding affinity and specificity towards biological targets.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
ChlorinationSO2Cl2, DCM, 0°C → RT7890
PhosphorylationPOCl3, Et3N, THF, reflux6588
Amine Substitution(CH3)2NH, K2CO3, DMF, 60°C7295

Basic: How is the structural integrity of this compound validated in academic research?

Answer:
A combination of spectroscopic and crystallographic methods is used:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>31</sup>P NMR confirm the presence of the phosphoryl group and substitution patterns (e.g., δP ~20 ppm for P=O) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., P–O = 1.48–1.52 Å) and torsion angles. SHELXL refinement (via SHELX software) ensures accuracy, with R-factors <0.05 .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]<sup>+</sup> at m/z 386.08) .

Advanced: How can crystallographic disorder in its X-ray structures be resolved?

Answer:
Disorder often arises from flexible substituents (e.g., the ethoxy-phosphoryl group). Mitigation strategies include:

Low-Temperature Data Collection : Reduce thermal motion (e.g., 100 K) to improve electron density maps .

Multi-Component Refinement : Split the disordered moiety into two or more positions with occupancy factors summing to 1.0 using SHELXL .

Restraints : Apply geometric restraints (e.g., bond distances, angles) based on similar compounds to guide refinement .

Q. Table 2: Crystallographic Parameters

ParameterValue
Space GroupP1 (triclinic)
Unit Cell (Å, °)a=9.037, b=9.622, c=11.031; α=75.17, β=65.86, γ=69.83
R-Factor0.048
Disordered SitesEthoxy group (occupancy: 0.65/0.35)

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Answer:
The phosphoryloxy group acts as a leaving group, enabling nucleophilic substitution. Key factors:

  • Electronic Effects : Electron-withdrawing chlorine at C3 stabilizes the transition state, accelerating reactions with amines or thiols .
  • Steric Hindrance : The 4-methyl group restricts nucleophile access to the 7-position, favoring para-substitution in related analogs .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates .

Case Study : Reaction with morpholine yields a derivative with 85% efficiency in DMF at 80°C, confirmed by <sup>31</sup>P NMR loss of the phosphoryl signal .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often stem from assay conditions or impurity profiles. Resolution strategies:

Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature) .

Purity Validation : Use orthogonal methods (HPLC, LC-MS) to rule out byproducts .

Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental IC50 values to identify binding mode inconsistencies .

Example : A study reporting anti-inflammatory activity (IC50=10 µM) conflicted with another showing no effect. Re-analysis revealed residual DMSO in the first study, which artifactually suppressed TNF-α .

Advanced: What methodologies elucidate its interaction with enzyme targets like kinases?

Answer:

Kinetic Assays : Measure inhibition constants (Ki) via fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .

Molecular Dynamics Simulations : Analyze stability of ligand-enzyme complexes (e.g., GROMACS) over 100-ns trajectories .

Q. Table 3: Interaction Data with p38 MAP Kinase

MethodKd (µM)ΔH (kcal/mol)
ITC2.3 ± 0.4-8.9
Fluorescence2.1 ± 0.3N/A

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